3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride
Description
3-(2-Bromo-4-nitrophenyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a bromo-nitroaryl group. This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by protocols involving tert-butyl-protected azetidine intermediates and aryl boronic acids (e.g., (4-bromo-2,5-dimethoxyphenyl)boronic acid) . Its structural uniqueness lies in the juxtaposition of electron-withdrawing nitro and bromo groups, which may influence solubility, stability, and pharmacodynamic properties.
Properties
IUPAC Name |
3-(2-bromo-4-nitrophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-9-3-7(12(13)14)1-2-8(9)6-4-11-5-6;/h1-3,6,11H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRCQHKTYRALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=C2)[N+](=O)[O-])Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride typically involves the reaction of 2-bromo-4-nitroaniline with an appropriate azetidine precursor under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the azetidine precursor, followed by nucleophilic substitution with 2-bromo-4-nitroaniline. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Reduction: The major product is 3-(2-Amino-4-nitrophenyl)azetidine.
Oxidation: Products depend on the specific oxidizing agent used but may include various oxidized derivatives.
Scientific Research Applications
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in Azetidine Hydrochlorides
The following table summarizes key structural analogs and their properties:
Substituent Position and Electronic Effects
- Bromo-Nitro vs. Chloro-Fluoro : The target compound’s 2-bromo-4-nitro substitution creates a strong electron-deficient aryl ring, contrasting with 3-(4-chlorophenyl)azetidine’s single electron-withdrawing chlorine. This difference may alter binding affinities in receptor-ligand interactions .
- Nitro vs.
- Phenoxy vs. Aryl Direct Attachment: 3-(4-Fluorophenoxy)azetidine’s phenoxy linker introduces flexibility and altered lipophilicity relative to the target compound’s direct aryl attachment .
Biological Activity
3-(2-Bromo-4-nitrophenyl)azetidine;hydrochloride is a compound belonging to the azetidine family, characterized by its four-membered nitrogen-containing heterocycle. Its unique structure, featuring a bromine atom and a nitro group on a phenyl ring, suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.
The molecular formula of this compound indicates that it is a hydrochloride salt, which enhances its solubility and stability in aqueous environments. The synthesis typically involves the reaction of 2-bromo-4-nitroaniline with an azetidine precursor, employing methods such as nucleophilic substitution and coupling reactions to achieve high yields and purity levels.
Biological Activity
The biological activity of this compound is currently under investigation, with preliminary studies suggesting several potential applications:
Anticancer Properties
Recent research has highlighted the potential of azetidine derivatives in cancer therapy. For instance, compounds with similar structures have demonstrated significant cytotoxic activity against various cancer cell lines. In particular, studies have shown that azetidine-based compounds can inhibit cell proliferation in leukemia and solid tumors, with IC50 values indicating effective concentrations for therapeutic use .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HEPG2 (liver cancer) | TBD | |
| Similar Azetidine Derivative | MCF7 (breast cancer) | 1.18 ± 0.14 | |
| Similar Azetidine Derivative | HCT-116 (colon cancer) | 0.67 |
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in metabolic pathways. For example, azetidine derivatives have been explored as inhibitors of monoacylglycerol lipase (MAGL), which plays a critical role in endocannabinoid signaling. The inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions like pain and inflammation .
Case Studies
- Azetidine-Based Anticancer Agents : A study demonstrated that azetidine derivatives exhibited potent anticancer activity against multiple cell lines, highlighting their potential as chemotherapeutic agents. The mechanism of action involved apoptosis induction and cell cycle arrest .
- MAGL Inhibition : Research focused on synthesizing azetidine-based MAGL inhibitors showed promising results in enhancing endocannabinoid levels, which could be beneficial for treating chronic pain and neurodegenerative diseases .
The proposed mechanisms through which this compound exerts its biological effects include:
- Interaction with Cellular Targets : The presence of the bromine and nitro groups may facilitate interactions with cellular proteins or receptors, influencing signaling pathways.
- Inhibition of Key Enzymes : The compound may inhibit enzymes like MAGL, affecting lipid metabolism and signaling pathways associated with inflammation and pain modulation.
Q & A
Q. How can structure-activity relationship (SAR) studies enhance this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents (e.g., replacing bromine with chlorine) and test activity in enzyme assays. Use 3D-QSAR models to correlate structural features (e.g., logP, polar surface area) with efficacy. Prioritize derivatives with improved solubility (e.g., via PEGylation) while maintaining target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
